N-acetyl-N'-[4-({[(3-chloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]thiourea
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Overview
Description
This compound is characterized by its unique chemical structure, which includes functional groups such as acetylcarbamothioylamino, carbamothioyl, chloro, and methoxy groups
Preparation Methods
The synthesis of N-acetyl-N'-[4-({[(3-chloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]thiourea involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminoacetophenone and pivaloyl isothiocyanate.
Reaction Conditions: The reaction typically involves refluxing the starting materials in dry acetone under inert conditions.
Formation of Intermediate: The reaction between 4-aminoacetophenone and pivaloyl isothiocyanate leads to the formation of an intermediate compound.
Final Product:
Chemical Reactions Analysis
N-acetyl-N'-[4-({[(3-chloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically target the acetylcarbamothioylamino and carbamothioyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl groups present in the compound.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The reactions mentioned above typically require specific reagents and conditions, such as acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
N-acetyl-N'-[4-({[(3-chloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]thiourea has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound may be used to study enzyme interactions, protein binding, and cellular processes.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In industrial applications, the compound can be used in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of N-acetyl-N'-[4-({[(3-chloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-acetyl-N'-[4-({[(3-chloro-4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]thiourea can be compared with other similar compounds, such as:
- N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide : This compound shares similar functional groups but differs in its overall structure and potential applications.
- N-[[4-(acetylamino)phenyl]carbamothioyl]-3-methoxybenzamide : This compound has a similar core structure but lacks the chloro group, which may affect its reactivity and applications.
- N-[[4-(sulfamoylphenyl)carbamothioyl]amides : These compounds have similar functional groups but differ in their specific substituents and potential applications.
Properties
CAS No. |
640246-83-9 |
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Molecular Formula |
C18H17ClN4O3S2 |
Molecular Weight |
436.9g/mol |
IUPAC Name |
N-[[4-(acetylcarbamothioylamino)phenyl]carbamothioyl]-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C18H17ClN4O3S2/c1-10(24)20-17(27)21-12-4-6-13(7-5-12)22-18(28)23-16(25)11-3-8-15(26-2)14(19)9-11/h3-9H,1-2H3,(H2,20,21,24,27)(H2,22,23,25,28) |
InChI Key |
DGQPZZXTHXNQGD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
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